N-((5-Nitro-3-thienyl)methylene)-3-(2-thienyl)-5-isoxazolamine
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Overview
Description
N-((5-Nitrothiophen-3-yl)methylene)-3-(thiophen-2-yl)isoxazol-5-amine is a complex organic compound that features a combination of nitrothiophene and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Nitrothiophen-3-yl)methylene)-3-(thiophen-2-yl)isoxazol-5-amine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiophene ring using a mixture of concentrated sulfuric acid and nitric acid.
Condensation Reaction: The final step involves a condensation reaction between the 5-nitrothiophene-3-carbaldehyde and the isoxazole derivative in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
Amino Derivatives: From reduction of the nitro group.
Halogenated Thiophenes: From electrophilic substitution reactions.
Scientific Research Applications
N-((5-Nitrothiophen-3-yl)methylene)-3-(thiophen-2-yl)isoxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-((5-Nitrothiophen-3-yl)methylene)-3-(thiophen-2-yl)isoxazol-5-amine involves interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction Pathways: It can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-((5-Nitrothiophen-2-yl)methylene)-3-(thiophen-2-yl)isoxazol-5-amine
- N-((5-Nitrothiophen-3-yl)methylene)-3-(furan-2-yl)isoxazol-5-amine
Uniqueness
N-((5-Nitrothiophen-3-yl)methylene)-3-(thiophen-2-yl)isoxazol-5-amine is unique due to its specific combination of nitrothiophene and isoxazole moieties, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions.
Properties
CAS No. |
37853-26-2 |
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Molecular Formula |
C12H7N3O3S2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
(E)-1-(5-nitrothiophen-3-yl)-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)methanimine |
InChI |
InChI=1S/C12H7N3O3S2/c16-15(17)12-4-8(7-20-12)6-13-11-5-9(14-18-11)10-2-1-3-19-10/h1-7H/b13-6+ |
InChI Key |
YPSNYBCDKSISSW-AWNIVKPZSA-N |
Isomeric SMILES |
C1=CSC(=C1)C2=NOC(=C2)/N=C/C3=CSC(=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=C2)N=CC3=CSC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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